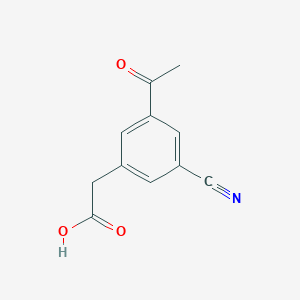
5-(4-Chlorobenzyl)-2-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorobenzyl)-2-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 4-chlorobenzyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyl)-2-methylmorpholine typically involves the reaction of 4-chlorobenzyl chloride with 2-methylmorpholine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.
化学反应分析
Types of Reactions
5-(4-Chlorobenzyl)-2-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The benzyl chloride group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(4-Chlorobenzyl)-2-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
4-Chlorobenzylamine: A related compound with similar structural features but different functional groups.
2-Methylmorpholine: Shares the morpholine ring structure but lacks the benzyl substitution.
4-Chlorobenzyl chloride: A precursor in the synthesis of 5-(4-Chlorobenzyl)-2-methylmorpholine.
Uniqueness
This compound is unique due to the combination of the 4-chlorobenzyl group and the 2-methylmorpholine ring. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC 名称 |
5-[(4-chlorophenyl)methyl]-2-methylmorpholine |
InChI |
InChI=1S/C12H16ClNO/c1-9-7-14-12(8-15-9)6-10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3 |
InChI 键 |
QUPLJPIJRLSDFC-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC(CO1)CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


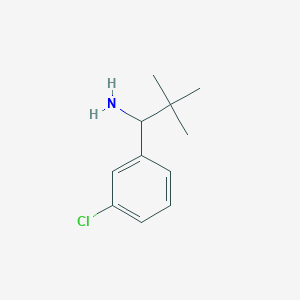
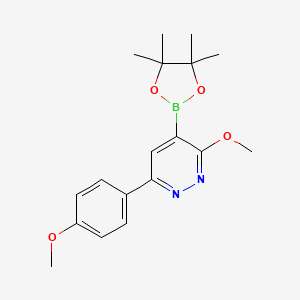
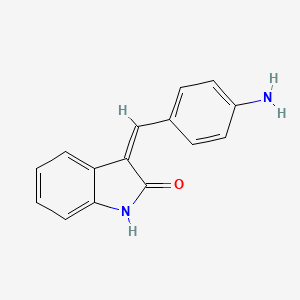
![2-Phenylbenzo[d]oxazole-5-carbonyl chloride](/img/structure/B12972139.png)
![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B12972141.png)

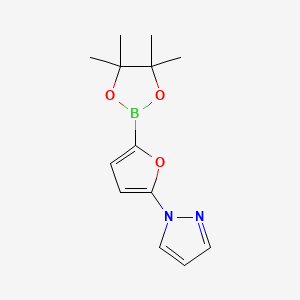
![(R)-2,2,2-Trifluoro-N-(3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetamide](/img/structure/B12972153.png)
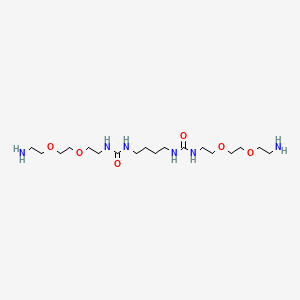
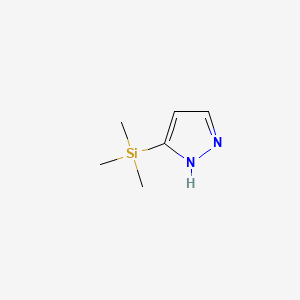
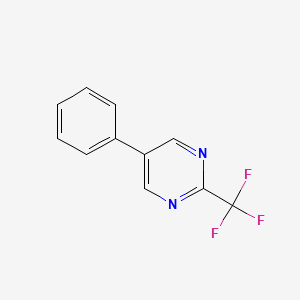
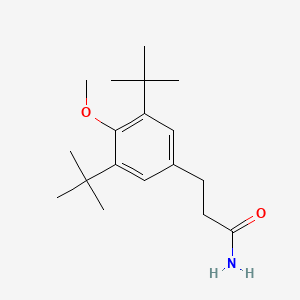
![7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B12972176.png)
